molecular formula C22H46NO3P B14245767 Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester CAS No. 335282-12-7

Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester

Cat. No.: B14245767
CAS No.: 335282-12-7
M. Wt: 403.6 g/mol
InChI Key: UPSYLWLXMYVWBH-UHFFFAOYSA-N
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Description

Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester is a chemical compound with the molecular formula C22H46NO3P. It is a member of the phosphonic acid esters family, characterized by the presence of a phosphonic acid group bonded to an organic moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid esters typically involves several key methods:

    Michaelis–Arbuzov Reaction: This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide.

    Catalytic Cross-Coupling Reaction: This method involves the coupling of a phosphonate ester with an organic halide in the presence of a catalyst, often a palladium complex.

    Mannich-Type Condensation: This method involves the condensation of a phosphonate ester with an amine and an aldehyde.

Industrial Production Methods

Industrial production of phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester often involves large-scale application of the Michaelis–Arbuzov reaction due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the phosphonate ester to a phosphonic acid.

    Reduction: Reduction of the phosphonate ester can lead to the formation of phosphine derivatives.

    Substitution: This reaction involves the replacement of one of the ester groups with another functional group.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester can be compared with other similar compounds, such as:

    Phosphonic Acid Esters: These compounds share a similar structural framework but differ in their specific organic moieties.

    Phosphonic Acids: These compounds contain a phosphonic acid group but lack the ester functionality.

Uniqueness

This compound is unique due to its specific structural features, including the presence of an octylamino group and a cyclohexyl ring. These features confer unique chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

335282-12-7

Molecular Formula

C22H46NO3P

Molecular Weight

403.6 g/mol

IUPAC Name

1-dibutoxyphosphoryl-N-octylcyclohexan-1-amine

InChI

InChI=1S/C22H46NO3P/c1-4-7-10-11-12-16-19-23-22(17-14-13-15-18-22)27(24,25-20-8-5-2)26-21-9-6-3/h23H,4-21H2,1-3H3

InChI Key

UPSYLWLXMYVWBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1(CCCCC1)P(=O)(OCCCC)OCCCC

Origin of Product

United States

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